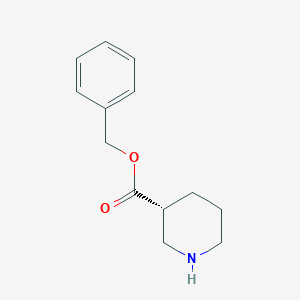![molecular formula C13H16BrNO3 B7935537 (2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B7935537.png)
(2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid is an organic compound characterized by the presence of a bromine atom, a formamido group, and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid typically involves the following steps:
Formylation: The formamido group is introduced through a formylation reaction, often using formic acid or formamide in the presence of a catalyst.
Amidation: The formylated intermediate undergoes amidation with a suitable amine, such as 3-methylbutanoic acid, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug development. It can be used in the design of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents, particularly those targeting inflammatory or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formamido group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methylphenylamine: A precursor in the synthesis of (2R)-2-[(2-bromo-5-methylphenyl)formamido]-3-methylbutanoic acid.
3-methylbutanoic acid: Another precursor used in the synthesis.
2-amino-5-bromopyridinium L-tartrate: A compound with similar bromine and amino functionalities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-2-[(2-bromo-5-methylbenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-7(2)11(13(17)18)15-12(16)9-6-8(3)4-5-10(9)14/h4-7,11H,1-3H3,(H,15,16)(H,17,18)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLZWVDWFVFLH-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Br)C(=O)N[C@H](C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
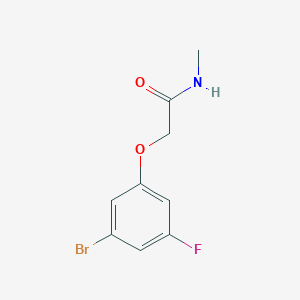
![4-[(3-Bromo-5-fluorophenoxy)methyl]oxane](/img/structure/B7935462.png)
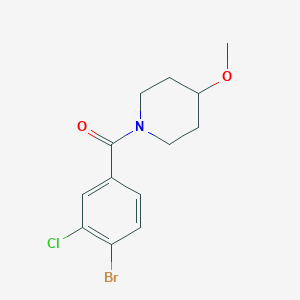
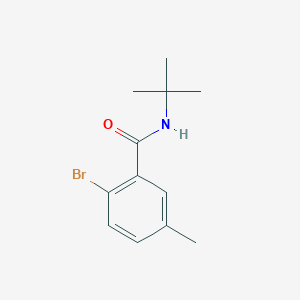
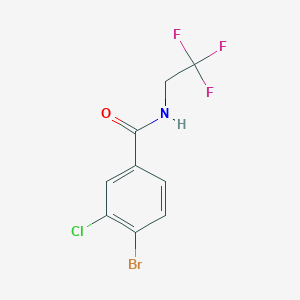
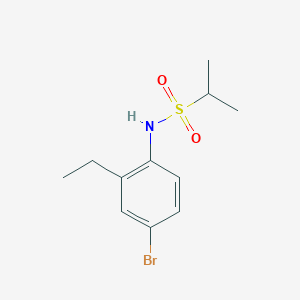
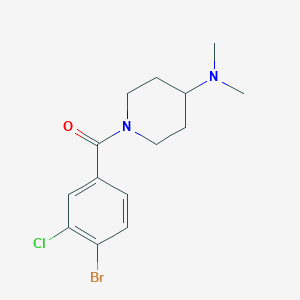
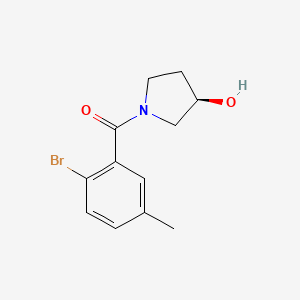
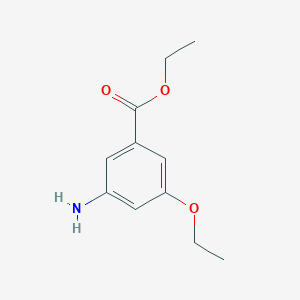
![5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid](/img/structure/B7935529.png)

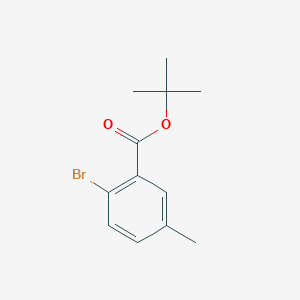
![(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B7935560.png)
